molecular formula C20H15N5O3S2 B609940 PF-04856264 CAS No. 1235397-05-3

PF-04856264

Cat. No.: B609940
CAS No.: 1235397-05-3
M. Wt: 437.5 g/mol
InChI Key: MKSKJVIBSRUWSZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

PF-04856264, also known as 3-cyano-4-[2-(2-methylpyrazol-3-yl)phenoxy]-N-(1,3-thiazol-2-yl)benzenesulfonamide, is a potent and selective inhibitor of the Nav1.7 channel . This channel is a voltage-gated sodium channel predominantly expressed in the peripheral nervous system and has been linked to various pain disorders in humans .

Mode of Action

This compound acts as a state-dependent modulator of Nav1.7, with a binding preference for an inactivated state . It selectively inhibits Nav1.7, with the following pIC50’s ranked in order of potency: hNav1.7 > hNav1.2 > hNav1.1 > hNav1.6 . This selective inhibition of Nav1.7 channels leads to a reduction in pain signaling.

Biochemical Pathways

The Nav1.7 channel plays a vital role in initiating and propagating action potentials in excitable cells and conducting pain signals in primary afferents . By inhibiting Nav1.7, this compound disrupts these processes, leading to a reduction in pain signaling. Additionally, it has been suggested that Nav1.7 inhibitors can regulate intracellular Ca2+ signaling and chondrocyte secretion, affecting chondrocyte biology and the progression of osteoarthritis .

Pharmacokinetics

It has been reported that this compound shows analgesic effects, suggesting it has sufficient bioavailability to exert its therapeutic effects .

Result of Action

The inhibition of Nav1.7 by this compound leads to significant improvements in structural joint damage and a reduction in osteoarthritis pain . This suggests that this compound can significantly delay the progression of osteoarthritis .

Preparation Methods

The synthesis of PF-04856264 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts. The industrial production of this compound typically involves optimizing these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

PF-04856264 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PF-04856264 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

PF-04856264 is unique in its high selectivity for the Nav1.7 channel compared to other sodium channel inhibitors. Similar compounds include:

These compounds also target sodium channels but may differ in their selectivity, potency, and therapeutic applications .

Properties

IUPAC Name

3-cyano-4-[2-(2-methylpyrazol-3-yl)phenoxy]-N-(1,3-thiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O3S2/c1-25-17(8-9-23-25)16-4-2-3-5-19(16)28-18-7-6-15(12-14(18)13-21)30(26,27)24-20-22-10-11-29-20/h2-12H,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSKJVIBSRUWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=CC=C2OC3=C(C=C(C=C3)S(=O)(=O)NC4=NC=CS4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235397-05-3
Record name 1235397-05-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: How does PF-04856264 interact with its target and what are the downstream effects?

A1: this compound is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. [, ] It binds to the voltage sensor domain 4 (VSD4) of the channel, specifically interacting with residues in the S2 and S3 transmembrane segments. [] This binding inhibits channel activation, effectively reducing sodium currents near the threshold for neuronal firing. [] By inhibiting NaV1.7, this compound disrupts the transmission of pain signals, leading to analgesic effects. [, , ]

Q2: What is known about the structure-activity relationship (SAR) of this compound?

A2: While the provided research doesn't delve into specific structural modifications of this compound, studies utilizing computer simulations have shed light on crucial structural features influencing its activity and selectivity. For instance, the presence of a benzene ring structure at the 39th residue of VSD4 enhances binding affinity through π-stacking interactions. [] Additionally, the strength and number of hydrogen bonds formed between this compound and conserved arginine residues on the S4 segment significantly impact its interaction with the channel. [] These findings suggest that even minor alterations to this compound's structure could significantly impact its binding affinity and selectivity for NaV1.7.

Q3: What is the significance of this compound's state-dependent inhibition of NaV1.7?

A3: this compound exhibits state-dependent inhibition of NaV1.7, meaning its inhibitory effect is enhanced when the channel is in an activated or open state. [, ] This is particularly advantageous for pain management, as pain signals are associated with increased neuronal firing and thus, increased NaV1.7 activation. State-dependent inhibition allows this compound to preferentially target hyperactive pain-sensing neurons while sparing those firing at normal rates. This selectivity potentially minimizes the risk of unwanted side effects on other physiological processes.

Q4: What in vivo evidence supports the analgesic efficacy of this compound?

A4: Several studies using animal models provide compelling evidence for the analgesic properties of this compound. In a mouse model of neuropathic pain (SNI), this compound effectively reversed mechanical hypersensitivity and reduced pain behaviors. [] Another study employing a mouse model of acute post-surgical pain demonstrated that systemic administration of this compound significantly reduced mechanical allodynia, indicating its effectiveness in managing acute pain. [] Furthermore, this compound successfully reduced veratrine-induced nociception in mice, highlighting its potential for targeting pain mediated by specific sodium channel activation. []

Q5: How does this compound compare to other NaV1.7 inhibitors?

A5: this compound demonstrates high selectivity for NaV1.7 compared to other sodium channel subtypes, surpassing the selectivity of compounds like GpTx-1 and CNV1014802. [, ] While GpTx-1 exhibits selectivity for NaV1.7, it lacks efficacy when administered systemically, limiting its therapeutic potential. [] Conversely, although CNV1014802 shows efficacy through systemic delivery, its lack of selectivity raises concerns regarding potential side effects due to off-target interactions. [] The combination of high selectivity and in vivo efficacy positions this compound as a promising candidate for further development as a pain therapeutic.

Q6: Are there any potential synergistic effects of this compound with existing pain treatments?

A6: Research suggests intriguing synergistic possibilities for this compound with existing pain medications. In a mouse model of acute post-surgical pain, researchers observed super-additive antinociceptive effects when sub-therapeutic doses of this compound were co-administered with either the opioid oxycodone or the GABAB receptor agonist baclofen. [] This synergy could potentially allow for lower doses of each drug to achieve the desired analgesic effect, potentially reducing the risk of side effects associated with higher doses of opioids or baclofen.

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